molecular formula C8H11NO2 B13196181 Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate

Cat. No.: B13196181
M. Wt: 153.18 g/mol
InChI Key: RILWSHSCVDXZGX-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate typically involves the construction of the pyrrolidine ring followed by the introduction of the prop-2-ynoate group. One common method involves the cyclization of suitable acyclic precursors under specific reaction conditions. For instance, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions to facilitate the efficient synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties.

Uniqueness

This differentiates it from other pyrrolidine derivatives that may not have the same range of reactivity or utility in various applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 3-pyrrolidin-2-ylprop-2-ynoate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h7,9H,2-3,6H2,1H3

InChI Key

RILWSHSCVDXZGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCN1

Origin of Product

United States

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